Coupling Energy Between T551 and the Neck Oxygen: 2.19 kT for TRPV1 Activator-1 vs. T551V Mutant Cycle
Thermodynamic mutant cycle analysis using wild-type TRPV1, T551V mutant, capsaicin, and TRPV1 activator-1 (Compound 8) revealed that the coupling energy between residue T551 and the neck oxygen atom is 2.19 ± 0.08 kT (equivalent to 1.29 ± 0.05 kcal/mol at 24°C). This value exceeds the established 1.5 kT threshold for a specific interaction [1]. Critically, T551V mutation and Compound 8 (O→S neck replacement) each substantially shifted the EC50 individually, but when combined they exhibited no additive effect—confirming that both perturbations act upon the same molecular interaction [1]. By contrast, coupling energies measured at nine other pocket-lining residues (including M548 and N552, immediately adjacent to T551) were all below the 1.5 kT threshold, demonstrating that only T551 engages in a specific, energetically significant interaction with the neck pharmacophore [1].
| Evidence Dimension | Coupling energy between ligand neck region and channel residue (thermodynamic mutant cycle) |
|---|---|
| Target Compound Data | TRPV1 activator-1 (Compound 8): O→S neck modification; coupling energy with T551 = 2.19 ± 0.08 kT; non-additive EC50 effect when paired with T551V |
| Comparator Or Baseline | Capsaicin: wild-type neck amide; coupling energy with T551 = 2.19 ± 0.08 kT (same interaction); T551V alone produces EC50 shift; additional residues M548 and N552 show coupling <1.5 kT |
| Quantified Difference | Coupling energy at T551 (2.19 kT) exceeds the 1.5 kT specificity threshold by 0.69 kT; coupling at adjacent residues M548 and N552 falls below threshold |
| Conditions | Mouse TRPV1 expressed in HEK293 cells; whole-cell patch-clamp electrophysiology; double-mutant cycle analysis at 24°C; n ≥ 4 independent trials per condition |
Why This Matters
This is the only TRPV1 agonist-neck analog for which the residue-level coupling energy has been experimentally quantified against a panel of ten pocket residues, enabling users to design experiments that cleanly isolate T551-specific binding contributions from confounding interactions at adjacent positions.
- [1] Yang F, Xiao X, Cheng W, Yang W, Yu P, Song Z, Yarov-Yarovoy V, Zheng J. Structural mechanism underlying capsaicin binding and activation of the TRPV1 ion channel. Nat Chem Biol. 2015 Jul;11(7):518-524. doi: 10.1038/nchembio.1835. PMID: 26053297. View Source
